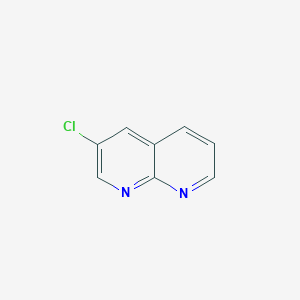

3-Chloro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXCJYDVRCEOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470589 | |

| Record name | 3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-93-5 | |

| Record name | 3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1.8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Chloro-1,8-naphthyridine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold and the Role of 3-Chloro-1,8-naphthyridine

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery.[1][2] This nitrogen-containing bicyclic system has garnered immense interest from researchers due to the versatile and significant biological activities exhibited by its derivatives.[3] The unique structural arrangement of the two nitrogen atoms in the 1,8-naphthyridine core imparts specific electronic and steric properties, making it an ideal framework for designing molecules that can interact with a wide array of biological targets. The broad spectrum of pharmacological activities associated with 1,8-naphthyridine derivatives includes antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[2][4]

Within this important class of compounds, this compound serves as a key intermediate and a versatile building block for the synthesis of more complex and biologically active molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Understanding the fundamental properties of this compound is therefore crucial for researchers and scientists engaged in the design and development of novel therapeutics based on the 1,8-naphthyridine scaffold.

This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic data, chemical reactivity, and its applications as a precursor in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in chemical synthesis and drug design. These properties influence its solubility, stability, and reactivity. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | [5] |

| Molecular Weight | 164.59 g/mol | |

| Monoisotopic Mass | 164.01413 Da | [5] |

| Appearance | Solid (predicted) | |

| XlogP (predicted) | 2.1 | [5] |

| SMILES | C1=CC2=CC(=CN=C2N=C1)Cl | [5] |

| InChI | InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | [5] |

| InChIKey | JMXCJYDVRCEOMI-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of substituted 1,8-naphthyridines can be achieved through various synthetic strategies, with the Friedländer synthesis and the Vilsmeier-Haack reaction being prominent methods.[6][7] For the preparation of chloro-substituted 1,8-naphthyridines, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides is a commonly employed and effective approach.[7][8][9]

Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In the context of 1,8-naphthyridine synthesis, this reaction can be adapted to achieve cyclization and concomitant chlorination.

The general principle involves the reaction of a suitably substituted N-(pyridin-2-yl)acetamide with the Vilsmeier reagent (POCl₃/DMF). This process leads to the formation of a 2-chloro-1,8-naphthyridine derivative, often with a formyl group at the 3-position. Subsequent removal of the formyl group would yield the desired this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the principles of the Vilsmeier-Haack reaction for the synthesis of related compounds.[7][9] Researchers should optimize the reaction conditions for their specific setup.

Step 1: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(pyridin-2-yl)acetamide.

-

Add an excess of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-chloro-3-formyl-1,8-naphthyridine.

Step 2: Deformylation to this compound

-

The deformylation of the 3-formyl group can be achieved under various conditions, such as acidic or basic hydrolysis, or through decarbonylation reactions. The choice of method will depend on the stability of the starting material and the desired yield.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

-

H-2: This proton is absent due to the chlorine substitution at the 3-position.

-

H-4: Expected to be a singlet in the downfield region.

-

H-5, H-6, H-7: These protons on the second pyridine ring will likely appear as a set of coupled multiplets, with their chemical shifts influenced by their proximity to the nitrogen atom at position 8.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

C-3: The carbon atom bearing the chlorine will be significantly deshielded.

-

Aromatic Carbons: The remaining carbon atoms of the naphthyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atoms and the chlorine substituent.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

-

[M]+•: A prominent molecular ion peak at m/z 164.

-

[M+2]+•: An isotopic peak at m/z 166 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

-

[M+H]+: In electrospray ionization (ESI) mass spectrometry, a protonated molecular ion at m/z 165 is expected.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.[12][13][14] For this compound, the IR spectrum is expected to show characteristic absorption bands for:

-

C=C and C=N stretching vibrations: In the region of 1600-1450 cm⁻¹.

-

Aromatic C-H stretching vibrations: Above 3000 cm⁻¹.

-

C-Cl stretching vibration: In the fingerprint region, typically between 800-600 cm⁻¹.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the chlorine atom, which can be readily displaced by various nucleophiles. This reactivity makes it an invaluable precursor for the synthesis of a wide range of substituted 1,8-naphthyridine derivatives with potential therapeutic applications.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to the Synthesis of Chloro-Substituted 1,8-Naphthyridines

The 1,8-naphthyridine ring system is a heterocyclic motif of profound importance in the fields of medicinal chemistry and materials science. As a bioisostere of quinoline, this "privileged scaffold" forms the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The journey of 1,8-naphthyridines from their initial synthesis in 1927 to their current prominent status was catalyzed by the discovery of nalidixic acid in 1962, the first antibacterial agent in this class.[2][3] Today, the scaffold is a key component in drugs like gemifloxacin (antibacterial) and vosaroxin (antitumor), highlighting its versatility.[3][4]

The introduction of a chlorine atom onto the 1,8-naphthyridine core further modulates the electronic and steric properties of the molecule, often enhancing biological activity or providing a reactive handle for further chemical diversification. This guide provides a comprehensive overview of the primary synthetic pathways to the 1,8-naphthyridine core and delves into the key strategies for the synthesis of chloro-substituted derivatives, with a particular focus on the scientifically established and versatile Vilsmeier-Haack cyclization.

Part 1: Foundational Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation

The most direct and widely employed method for constructing the 1,8-naphthyridine skeleton is the Friedländer synthesis.[2] This reaction involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde (or a related 2-aminopyridine with a carbonyl group at the 3-position) with a compound containing a reactive α-methylene group, such as a ketone or ester.[1][5] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

The versatility of the Friedländer synthesis has led to the development of numerous protocols, ranging from traditional methods to modern, environmentally benign approaches that offer high yields and operational simplicity.[5][6]

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the Friedländer synthesis. Recent research has focused on developing greener and more efficient protocols.

| Catalyst System | Solvent | Conditions | Typical Yields | Key Advantages & Insights | Reference |

| Traditional Base/Acid | Organic Solvents | High Temp | Moderate-Good | Well-established, but often requires harsh conditions. | [5] |

| Choline Hydroxide (ChOH) | Water | 50 °C | Excellent (>90%) | Eco-friendly ("green"), uses a biocompatible ionic liquid catalyst, easy product separation. The catalyst's ability to form hydrogen bonds is key to facilitating the reaction in water. | [3][6] |

| DABCO | Solvent-free | Microwave | Good-Excellent (74-86%) | Rapid reaction times (minutes), avoids organic solvents, energy-efficient. | |

| CeCl₃·7H₂O | Solvent-free | Room Temp (Grinding) | High | Operationally simple, avoids hazardous acids/bases, reusable catalyst. | [5] |

| Ionic Liquids (e.g., [Bmmim][Im]) | Ionic Liquid | 80 °C | Moderate-Good | Acts as both solvent and catalyst, easily recoverable. | [7] |

Field-Proven Experimental Protocol: Green Synthesis in Water

This protocol, adapted from recent literature, describes a gram-scale, environmentally friendly synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water.[3]

Materials:

-

2-Aminonicotinaldehyde (1.0 eq, e.g., 61.6 mg, 0.5 mmol)

-

Acetone (3.0 eq, e.g., 111 μL, 1.5 mmol)

-

Choline hydroxide (ChOH) (1 mol%)

-

Deionized Water (H₂O) (e.g., 1 mL)

-

Ethyl ether or Ethyl acetate for extraction

Procedure:

-

To a round-bottom flask, add 2-aminonicotinaldehyde and acetone to 1 mL of deionized water and begin stirring.

-

Add choline hydroxide (1 mol%) to the reaction mixture.

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product from the aqueous mixture using ethyl ether or ethyl acetate.

-

Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The final product, 2-methyl-1,8-naphthyridine, can be further purified by silica gel column chromatography if necessary, often yielding a cream-colored solid with >95% purity.[3]

Part 2: Vilsmeier-Haack Cyclization: A Premier Route to Chloro-Substituted 1,8-Naphthyridines

While various methods exist to functionalize the naphthyridine core, the Vilsmeier-Haack reaction represents a powerful and regioselective strategy for the de novo synthesis of a chlorinated 1,8-naphthyridine ring system. This reaction is particularly notable for producing 2-chloro-3-formyl-1,8-naphthyridine , a highly versatile intermediate for further synthetic transformations.[8][9]

The reaction proceeds by treating an N-(pyridin-2-yl)acetamide derivative with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The Vilsmeier reagent acts as a formylating agent, while the POCl₃ serves as both a chlorinating and cyclizing/dehydrating agent, leading directly to the final product in a one-pot procedure.[9] The presence of electron-donating groups at the meta-position of the pyridin-2-yl moiety has been shown to facilitate the cyclization.[10]

Caption: Vilsmeier-Haack pathway to a key chlorinated naphthyridine.

This pathway directly installs a chlorine atom at the C2 position and a formyl group at the C3 position. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable building block. The chloro group can be substituted via nucleophilic aromatic substitution, and the aldehyde can be transformed into a wide array of other functional groups, including carboxylic acids, esters, or heterocyclic rings like oxadiazoles and triazoles.[8][11]

Core Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack cyclization.[9][10]

Materials:

-

N-(pyridin-2-yl)acetamide (1.0 eq)

-

Phosphoryl chloride (POCl₃) (excess, e.g., 5-10 eq)

-

Dimethylformamide (DMF) (excess, used as reagent and solvent)

-

Ice water

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, place chilled dimethylformamide (DMF).

-

Add phosphoryl chloride (POCl₃) dropwise to the DMF at 0-5°C with constant stirring. Allow the Vilsmeier reagent to form over 30 minutes.

-

Add the N-(pyridin-2-yl)acetamide substrate to the mixture in portions, maintaining the low temperature.

-

After the addition is complete, slowly raise the temperature and heat the reaction mixture, typically at 80-90°C, for several hours (e.g., 4-8 hours). Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. This step hydrolyzes the excess Vilsmeier reagent and POCl₃.

-

Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Filter the solid product, wash it thoroughly with water, and dry it under a vacuum.

-

The crude 2-chloro-1,8-naphthyridine-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.[9]

Conclusion

The synthesis of the 1,8-naphthyridine scaffold and its derivatives is a cornerstone of modern heterocyclic chemistry. The Friedländer synthesis remains the most powerful and adaptable method for constructing the core ring system, with recent innovations providing greener, more efficient, and high-yielding pathways.[3][12] For the specific synthesis of chloro-substituted analogues, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides offers a direct and reliable route to 2-chloro-3-formyl-1,8-naphthyridine.[8][9] This key intermediate serves as a versatile platform for the development of novel compounds with significant potential in drug discovery and materials science, underscoring the continued importance of developing robust synthetic methodologies for this privileged heterocyclic system.

References

- BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNlgKAOyGiCOg4TJlDthsM36DcrmSX_dYQ_0NbCLAKUIuGii6Tj-rI6z37PcTICqLBw_a5LPQI7U8rnQ6FV8VivdLvu8vl2oOdJin-S-Wozf2TtVQJfavr6HE5wRwwcBbCOJnbheQGiKM_PYc8ooy5AtwN2J26cH9JADjdrFgNEoIbiJQK0pknWuNCviA8A-MU-BcTvUSdMt84hHdkGqK9TdGfVclel9kXbhZpHDXH5KcrSUn-8T7VCon7]

- Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02798]

- BenchChem. (2025). Discovery and History of 1,8-Naphthyridine Compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIGSsDud-L4DDyLCOjKuoRej48AetsRORoN1g_Xw_ZOj_HlFEl86xzyqjVWu4A88aFxseqfOBVuNdnh6rgMOawZ1sOy37II23nRt0rAmt_KPukr2PB0HQ_rX-BIq_PcOOiEGn6rl67gHWwuHhI9eUqQbLRqABVhgQiBLl0RO7Vbq-Ds_jfJ5kX5eIX_9KZTrs=]

- Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18997. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwH_6f7vvOMXB4guzH4vOY89pqlVmcn96KQ1DlsvjQGp9Sq0RNCm1OPMFPq7DC24khUVXQBLlq7WGneQet3H0jMeK0Q6LWPTS-j1SXtAQz8G2Q8RBBqpLe2UoExTAB8O_RkZrXccYBAyClLSdCEWd5eMFGHwMdVE2BWrmel02AzGGKxdpBB8QvD8-gVW5k_SJ6lB6m7D2o4LEO802zYS892PaE0BJqLK-dBpTQ8p3wJIYPWp5tXN4a9ONiNaGT8EWVWfo=]

- Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [URL: https://www.tsijournals.com/articles/microwave-assisted-solvent-free-friedlander-synthesis-of-1-8naphthyridines.pdf]

- Hayes, C. J., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01538a]

- Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [URL: https://www.researchgate.net/publication/289531105_CeCl37H2O_CATALYZED_FRIEDLANDER_SYNTHESIS_OF_18-NAPHTHYRIDINES_UNDER_SOLVENT-FREE_GRINDING_CONDITIONS]

- Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update. Chemistry of Heterocyclic Compounds, 56(8), 976-978. [URL: https://www.researchgate.

- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1004]

- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [URL: https://www.tsijournals.com/articles/a-facile-synthesis-of-2chloro18naphthyridine3carbaldehyde-their-transformation-into-different-functionalities-and-antimicrobial-a.pdf]

- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [URL: https://www.researchgate.net/publication/275345710_Synthesis_of_new_derivatives_of_2-chloro-3-formyl-18-naphthyridine]

- Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. [URL: https://www.tsijournals.com/articles/a-facile-synthesis-of-2chloro18naphthyridine3carbaldehyde-their-transformation-into-different-functionalities-and-antimicrobial-a.pdf]

- Zhang, J., et al. (2019). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682215/]

- Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [URL: https://www.researchgate.net/publication/265213619_A_FACILE_SYNTHESIS_OF_2-CHLORO-18-_NAPHTHYRIDINE-3-CARBALDEHYDE_THEIR_TRANSFORMATION_INTO_DIFFERENT_FUNCTIONALITIES_AND_ANTIMICROBIAL_ACTIVITY]

- Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [URL: https://www.kthmcollege.ac.in/college-file/E-Content/SPPU-DRC/Chemistry/Dr.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 9. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of 1,8-Naphthyridine: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a testament to the blend of serendipity and rational design in medicinal chemistry. From its initial synthesis in the early 20th century to its current status as a "privileged scaffold," the journey of 1,8-naphthyridine compounds is a compelling narrative of scientific discovery and therapeutic innovation. This technical guide provides a comprehensive exploration of the history, synthesis, and diverse biological applications of this remarkable class of molecules.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early History

The story of 1,8-naphthyridines unfolds over several decades, marked by a quiet beginning followed by a revolutionary discovery that propelled the scaffold into the forefront of medicinal chemistry.

The Pioneering Synthesis: A Modest Beginning (1927)

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1][2] This initial breakthrough, however, did not immediately spark widespread interest in the scientific community. The early synthetic routes were often challenging, and the full therapeutic potential of this heterocyclic system remained largely unexplored for several decades.

A Serendipitous Breakthrough: The Discovery of Nalidixic Acid (1962)

The turning point in the history of 1,8-naphthyridines came in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] This discovery was a classic example of serendipity in science. Nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug, chloroquine.[3] A regioisomer of the intended intermediate in the chloroquine synthesis, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial properties and served as the lead structure for further investigation. This led to the synthesis and identification of nalidixic acid, a 1,8-naphthyridine derivative, which demonstrated potent antibacterial activity, particularly against Gram-negative bacteria.[4]

The discovery of nalidixic acid was a landmark achievement, establishing the 1,8-naphthyridine core as a novel chemotherapeutic agent and laying the foundation for the development of the vast and clinically significant quinolone class of antibiotics.[3]

Timeline of Key Milestones

| Year | Milestone | Significance |

| 1927 | First documented synthesis of the 1,8-naphthyridine core by Koller's group.[1][2] | Laid the fundamental chemical groundwork for this class of compounds. |

| 1962 | Discovery of nalidixic acid by George Y. Lesher and colleagues.[1] | Revolutionized the treatment of urinary tract infections and established the therapeutic potential of 1,8-naphthyridines. |

| 1967 | Clinical introduction of nalidixic acid.[4] | Marked the beginning of the clinical use of 1,8-naphthyridine-based antibiotics. |

| 1980s | Development of fluoroquinolones, such as enoxacin. | Expanded the antibacterial spectrum and improved the pharmacokinetic properties of 1,8-naphthyridine derivatives. |

| 2000s-Present | Exploration of 1,8-naphthyridines in diverse therapeutic areas.[5][6] | Research has expanded to include anticancer, antiviral, and anti-inflammatory applications, among others. |

Part 2: The Art of Creation: Evolution of Synthetic Methodologies

The exploration of the vast chemical space and therapeutic potential of 1,8-naphthyridine derivatives has been made possible by the development of efficient and versatile synthetic methods.

The Workhorse Reaction: The Friedländer Synthesis

The Friedländer synthesis is a cornerstone in the construction of the 1,8-naphthyridine skeleton. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group, such as a ketone or an ester, under acidic or basic conditions.[1] The versatility and generally high yields of the Friedländer synthesis have made it a widely adopted method.

Recent advancements have focused on developing greener and more efficient protocols, including the use of water as a solvent and mild catalysts like choline hydroxide.[2]

Expanding the Toolkit: Other Notable Synthetic Routes

While the Friedländer synthesis is predominant, other methods have also contributed to the synthesis of 1,8-naphthyridine derivatives:

-

Gould-Jacobs Reaction: This method is primarily used for the synthesis of quinolines but can be adapted for naphthyridines. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][7][8][9][10]

-

Skraup-Doebner-von Miller Quinoline Synthesis: This reaction, typically used for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][11][12][13]

Workflow for 1,8-Naphthyridine Synthesis

Sources

- 1. benchchem.com [benchchem.com]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2] 3-Chloro-1,8-naphthyridine is a key synthetic intermediate, serving as a versatile building block for the development of more complex pharmaceutical agents.[3] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent drug discovery and development efforts.

This technical guide provides a comprehensive overview of the multi-faceted spectroscopic analysis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical technique. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating system for the complete structural elucidation and identity confirmation of this important molecule.

Molecular Structure and Spectroscopic Postulates

Before delving into experimental data, a foundational understanding of the molecule's structure allows us to predict its spectroscopic behavior.

Structure:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. [4]CDCl₃ is often preferred for initial analysis due to its simplicity, but DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. [4]4. ¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of aromatic protons (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: Set to cover the expected aromatic and heteroaromatic carbon range (e.g., 0-170 ppm).

-

Data Interpretation and Analysis

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.05 | d | J = 2.5 |

| H-4 | ~8.30 | s | - |

| H-5 | ~8.45 | dd | J = 8.0, 2.0 |

| H-6 | ~7.60 | dd | J = 8.0, 4.5 |

| H-7 | ~9.15 | dd | J = 4.5, 2.0 |

Note: These are representative values. Actual shifts can vary based on solvent and concentration. The assignments are based on established patterns for 1,8-naphthyridine systems. [5][6]

-

Causality of Chemical Shifts:

-

H-2 and H-7: These protons are positioned ortho to a ring nitrogen, causing significant deshielding and pushing their signals to the furthest downfield positions.

-

H-4: The signal for H-4 is a singlet because it lacks adjacent protons for typical ortho or meta coupling, and the chlorine at C-3 removes the possibility of coupling to a proton at that position. Its downfield shift is influenced by the adjacent nitrogen (N-8) and the electronegative chlorine atom.

-

H-5 and H-6: These protons on the carbocyclic ring exhibit chemical shifts more typical of a standard aromatic system, with coupling between them (J ≈ 8.0 Hz) confirming their ortho relationship.

-

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~153.0 |

| C-3 | ~135.0 |

| C-4 | ~120.0 |

| C-4a | ~155.0 |

| C-5 | ~122.0 |

| C-6 | ~138.0 |

| C-7 | ~150.0 |

| C-8a | ~145.0 |

Note: These are representative values based on the parent 1,8-naphthyridine and substituted analogs. [7][8]

-

Expert Interpretation: The carbons directly bonded to nitrogen (C-2, C-7, C-4a, C-8a) are the most deshielded, appearing furthest downfield. The signal for C-3 is directly influenced by the attached chlorine atom. The remaining carbons (C-4, C-5, C-6) appear at shifts typical for aromatic carbons.

II. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or directly via a solid probe.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. [9]3. Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Data Interpretation and Analysis

Expected Mass Spectrum Data

| m/z Value | Ion Identity | Interpretation |

| 164 | [C₈H₅³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 166 | [C₈H₅³⁷ClN₂]⁺ | Isotopic Peak (M+2) |

| 129 | [M - Cl]⁺ | Loss of Chlorine radical |

| 102 | [M - Cl - HCN]⁺ | Loss of Cl followed by Hydrogen Cyanide |

-

Trustworthiness through Isotopic Pattern: The most critical diagnostic feature is the presence of the M⁺ and M+2 peaks at m/z 164 and 166, respectively. [10]The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) dictates that the M+2 peak should have an intensity of approximately 32% (roughly 1/3) of the M⁺ peak. This signature is a highly reliable indicator of a monochlorinated compound. [11]

Caption: Key fragmentation pathway for this compound in EI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over the range of 4000-600 cm⁻¹. A background spectrum is recorded first and automatically subtracted.

Data Interpretation and Analysis

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1610-1580 | C=N stretch | Naphthyridine Ring |

| 1550-1450 | C=C stretch | Aromatic Ring |

| 850-750 | C-H bend | Aromatic C-H (out-of-plane) |

| ~700 | C-Cl stretch | Aryl-Chloride |

-

Authoritative Grounding: The region from 1610-1450 cm⁻¹ is characteristic of the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system. [12][13]The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. [14]The presence of a band around 700 cm⁻¹ is indicative of the C-Cl stretching mode.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated π-system.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent like ethanol or acetonitrile. [4]2. Data Acquisition: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference. [15]

Data Interpretation and Analysis

For conjugated aromatic systems like this compound, one would expect to observe strong absorptions corresponding to π→π* transitions. Typically, multiple bands are observed. For the parent 1,8-naphthyridine system, absorptions are seen around 250-320 nm. The chloro-substitution may cause a slight bathochromic (red) shift in these absorption maxima. [16][17]This technique is primarily used for confirming the presence of the conjugated aromatic core rather than for detailed structural elucidation.

Conclusion: A Self-Validating Structural Confirmation

The structural identity of this compound is unequivocally confirmed by the convergence of data from multiple spectroscopic techniques.

-

Mass Spectrometry establishes the correct molecular weight (164.01413 Da) and confirms the presence of one chlorine atom through the M⁺/M+2 isotopic pattern. [10]* ¹H and ¹³C NMR Spectroscopy provides the complete atomic connectivity, confirming the unique chemical environment for each of the 5 protons and 8 carbons in the asymmetric structure.

-

Infrared Spectroscopy verifies the presence of the key functional groups: the aromatic naphthyridine core and the carbon-chlorine bond.

-

UV-Vis Spectroscopy confirms the existence of the conjugated π-electron system.

This integrated analytical approach provides a robust and self-validating system, ensuring the high fidelity of this compound for its intended use in research and drug development.

References

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health (NIH). Available at: [Link]

-

This compound (C8H5ClN2). PubChem. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

-

NMR chemical shifts (ppm) and coupling constants (Hz) of the 2,7-diamino-1,8-naphthyridines 3 and 4 in CD3OD. ResearchGate. Available at: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Available at: [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Available at: [Link]

-

UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. ResearchGate. Available at: [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

-

13C NMR Chemical Shift Table. University of Wisconsin-Madison. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Available at: [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[1][14]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[1][14] Revue Roumaine de Chimie. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

UV-Visible Spectroscopy. Starna Scientific. Available at: [Link]

-

The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. PubMed. Available at: [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 4. benchchem.com [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 15. UV-Visible Spectroscopy [starna.com]

- 16. researchgate.net [researchgate.net]

- 17. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Chloro-1,8-naphthyridine

An In-Depth Technical Guide to 3-Chloro-1,8-naphthyridine: Properties, Synthesis, and Reactivity

Introduction

This compound is a heterocyclic aromatic compound built upon the 1,8-naphthyridine scaffold. This core structure, composed of two fused pyridine rings, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2][3] The presence of a chlorine atom at the 3-position renders the molecule an exceptionally versatile synthetic intermediate. This guide offers a comprehensive exploration of the , detailing its synthesis, key chemical transformations, and spectroscopic signature, providing researchers and drug development professionals with a foundational understanding of this important building block.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key characteristics is provided below.

Physical and Chemical Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅ClN₂ | PubChem CID: 11686962[4] |

| Molecular Weight | 164.59 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Based on related naphthyridine compounds.[5] |

| Melting Point | Data not widely reported; requires experimental determination. | The parent 1,8-naphthyridine melts at 98-99 °C.[5] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | Inferred from the general properties of naphthyridines.[6] |

| pKa | Data not available. | The pKa of the parent 1,5-Naphthyridine is 2.91.[6] |

| Calculated XlogP | 2.1 | PubChemLite[4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring without the chlorine will exhibit characteristic coupling patterns. Protons adjacent to the nitrogen atoms will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the naphthyridine core. Carbons bonded to nitrogen or chlorine will have distinct chemical shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. Two major peaks will be observed for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[7] The monoisotopic mass is 164.01413 Da.[4]

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic system, as well as a C-Cl stretching frequency.

Synthesis of this compound

A common and effective method for synthesizing the chloro-1,8-naphthyridine core involves the Vilsmeier-Haack reaction. This reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to achieve cyclization and chlorination in a single pot.

Synthetic Workflow: Vilsmeier-Haack Cyclization

The synthesis starts from N-(pyridin-2-yl)acetamide, which undergoes an electrophilic cyclization directed by the Vilsmeier reagent (formed from POCl₃ and DMF). This process not only forms the second pyridine ring but also introduces a chlorine atom.

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H5ClN2) [pubchemlite.lcsb.uni.lu]

- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine nucleus, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of quinoline, have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the 1,8-naphthyridine core, from its fundamental chemical characteristics and synthesis to its broad spectrum of biological activities and applications in contemporary drug discovery. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the mechanisms of action that underpin its therapeutic potential.

Introduction: The Rise of a Versatile Pharmacophore

The story of the 1,8-naphthyridine scaffold is a compelling narrative of a chemical entity's journey from relative obscurity to pharmaceutical prominence. First synthesized in 1927, the 1,8-isomer, out of six possible naphthyridine isomers, has been the most extensively studied. However, it was the serendipitous discovery of nalidixic acid in 1962 by George Y. Lesher and his team that marked a pivotal turning point. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first in its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria, leading to its approval for treating urinary tract infections. This discovery not only established 1,8-naphthyridine as a new class of chemotherapeutic agents but also laid the foundation for the development of the vast quinolone family of antibiotics.[1]

Since this breakthrough, the 1,8-naphthyridine core has proven to be a remarkably versatile pharmacophore. Its rigid, planar structure and ability to act as a hydrogen bond acceptor and metal-chelating agent have made it an attractive scaffold for drug design. Consequently, chemists have developed a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neurodegenerative disease-modifying properties.[2][3][4][5]

The Architecture of a Privileged Scaffold: Structural and Chemical Properties

The 1,8-naphthyridine molecule consists of two pyridine rings fused together, with the nitrogen atoms located at positions 1 and 8.[6] This arrangement imparts distinct electronic and steric characteristics that are crucial to its biological activity.

-

Planarity and Aromaticity: The bicyclic system is planar and aromatic, which facilitates intercalation into DNA and stacking interactions with biological macromolecules.

-

Nitrogen Atoms as Key Interaction Points: The two nitrogen atoms are key features, acting as hydrogen bond acceptors and sites for metal chelation. This property is fundamental to the mechanism of action for many of its derivatives, including the antibacterial quinolones which target DNA gyrase.

-

Dipole Moment: The presence and position of the nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with biological targets.

Synthesis of the 1,8-Naphthyridine Core: Strategies and Methodologies

The construction of the 1,8-naphthyridine scaffold is a critical aspect of developing new derivatives. While several methods exist, the Friedländer annulation is one of the most direct and widely employed strategies.[7]

The Friedländer Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedländer synthesis involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde or a related compound with a carbonyl group at the 3-position, with a compound containing an α-methylene group (such as a ketone, aldehyde, or ester).[8] This reaction can be catalyzed by either acids or bases.[8]

The choice of catalyst and reaction conditions is crucial for achieving high yields and, in some cases, regioselectivity. Modern advancements have focused on developing milder and more environmentally friendly protocols.

Illustrative Reaction Scheme:

Caption: The Friedländer Annulation for 1,8-Naphthyridine Synthesis.

Detailed Experimental Protocol: Green Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes an environmentally friendly, high-yield synthesis of a substituted 1,8-naphthyridine using water as the solvent, adapted from modern methodologies.[7][9]

Objective: To synthesize a 2-substituted-1,8-naphthyridine via a Friedländer reaction in an aqueous medium.

Materials:

-

2-Aminonicotinaldehyde (1.0 equivalent)

-

An α-methylene ketone (e.g., Acetone, 3.0 equivalents)

-

A catalyst, such as an ionic liquid (e.g., [Bmmim][Im]) or a mild base (e.g., Choline hydroxide, 1 mol%)[7]

-

Deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminonicotinaldehyde (1.0 eq), the α-methylene ketone (3.0 eq), and the catalyst (1 mol%) in deionized water.

-

Reaction Execution: Stir the mixture at 80 °C for the time determined by reaction monitoring (typically a few hours).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,8-naphthyridine derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Alternative Synthetic Routes

While the Friedländer synthesis is prevalent, other methods for constructing the 1,8-naphthyridine core have been developed, including the Vilsmeier-Haack reaction and the Conrad-Limpach reaction.[10][11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A Spectrum of Biological Activities: Therapeutic Applications of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a testament to the power of a versatile core structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities.[2][3][4]

Antibacterial Agents

This is the most well-established application, originating with nalidixic acid. The development of fluoroquinolones, such as enoxacin and gemifloxacin , which incorporate the 1,8-naphthyridine core, has led to potent broad-spectrum antibacterial agents.[12][13] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

Anticancer Agents

1,8-Naphthyridine derivatives have emerged as promising anticancer agents, acting through various mechanisms.[4][10][14]

-

Topoisomerase Inhibition: Compounds like voreloxin are potent topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.[4][15]

-

Kinase Inhibition: Many derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth and proliferation.[4] Key targets include Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[4][10]

Caption: General Kinase Inhibition Pathway by 1,8-Naphthyridine Derivatives.

Antiviral and Anti-inflammatory Activities

Derivatives of 1,8-naphthyridine have also shown promise as antiviral agents, with reported activity against viruses such as HIV and Herpes Simplex Virus.[4] Additionally, numerous compounds exhibit significant anti-inflammatory properties.[2][15]

Other Therapeutic Areas

The versatility of the 1,8-naphthyridine scaffold extends to a multitude of other therapeutic areas, including:

-

Neurological disorders such as Alzheimer's disease and depression[2][5]

-

Antimalarial activity[2]

-

Antihypertensive effects[2]

-

Platelet aggregation inhibition[2]

Table 1: Summary of Biological Activities of Key 1,8-Naphthyridine Derivatives

| Compound | Primary Biological Activity | Mechanism of Action (if known) |

| Nalidixic Acid | Antibacterial (Gram-negative) | Inhibition of DNA gyrase |

| Enoxacin | Antibacterial (Broad-spectrum) | Inhibition of DNA gyrase and topoisomerase IV[12] |

| Gemifloxacin | Antibacterial (Broad-spectrum) | Inhibition of DNA gyrase and topoisomerase IV |

| Voreloxin | Anticancer | Topoisomerase II inhibitor[4][15] |

| Various Derivatives | Anti-inflammatory, Antiviral, CNS activity | Diverse, often target-specific |

Future Perspectives and Conclusion

References

-

Verma, R., Kumar, V., Singh, A.T., Jain, S.K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Available from: [Link]

-

Gurjar, V. K., & Pal, D. (2019). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 11(19), 2573-2592. Available from: [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available from: [Link]

-

ResearchGate. (2015). Chemistry and Biological Activities of 1,8-Naphthyridines. Available from: [Link]

-

ResearchGate. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link]

-

PubMed. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]

-

ACS Publications. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available from: [Link]

-

Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Available from: [Link]

-

ACS Publications. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1073-1075. Available from: [Link]

-

Bentham Science. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

-

RSC Publishing. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(13), 3027-3032. Available from: [Link]

-

NIH. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 25(18), 4239. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available from: [Link]

-

Wiley Online Library. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Available from: [Link]

-

PubChem. (n.d.). 1,8-Naphthyridine. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 6. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention from researchers in drug discovery.[1][2] This interest is due to its synthetic versatility, reactivity, and the remarkably broad spectrum of biological activities exhibited by its derivatives.[2][3] These compounds have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5]

This guide provides a detailed exploration of the key molecular targets of 1,8-naphthyridine derivatives, synthesizing technical data with mechanistic insights. It is designed for researchers, scientists, and drug development professionals, offering a foundation for designing next-generation therapeutics based on this versatile scaffold.

Section 1: Anticancer Targets

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse, frequently involving the disruption of fundamental processes required for cancer cell proliferation and survival, such as DNA replication and cell signaling pathways.[1][8]

DNA Topoisomerase II Inhibition: A Critical Node in Cancer Therapy

Causality: DNA topoisomerase II (Topo II) is an enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks to allow DNA strands to pass through each other, after which it reseals the breaks.[1] Inhibiting this resealing step transforms the enzyme into a cellular toxin, leading to permanent DNA damage and triggering apoptosis. This mechanism is a cornerstone of many established chemotherapies.

Several 1,8-naphthyridine derivatives function as Topo II inhibitors.[8][9] For instance, vosaroxin and its analogues are known to target Topo II, displaying potent anticancer activity.[8] Molecular docking studies suggest these compounds bind to the etoposide binding pocket of Topoisomerase IIβ, acting as "Topo II poisons" by stabilizing the enzyme-DNA cleavage complex.[9]

Protein Kinase Inhibition: Disrupting Oncogenic Signaling

Causality: Protein kinases are key regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[10] Many cancers are driven by aberrant kinase activity. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. 1,8-Naphthyridine derivatives have been successfully developed as inhibitors of several critical oncogenic kinases.[1][10]

Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity is implicated in numerous cancers.[4][10]

-

c-Met Kinase: Another receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[1][10]

-

Casein Kinase 2 (CK2): A serine/threonine kinase that promotes cell survival and proliferation.[1][10]

-

Phosphoinositide-Dependent Kinase 1 (PDK1): A master kinase that activates other kinases in crucial pro-survival pathways like PI3K/AKT.[10][11]

Caption: General pathway of Receptor Tyrosine Kinase (RTK) inhibition.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives are quantified by IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 5p | HepG-2 (Liver) | Topoisomerase IIβ | Not specified, but potent | [9] |

| Compound 16 | HL-60 (Leukemia) | Not specified | 0.1 | [8] |

| Compound 16 | HeLa (Cervical) | Not specified | 0.7 | [8] |

| Compound 29 | PA-1 (Ovarian) | Not specified | 0.41 | [7][12] |

| Compound 36 | PA-1 (Ovarian) | Not specified | 1.19 | [7][12] |

| Compound 47 | MIAPaCa (Pancreas) | Not specified | 0.41 | [7][12] |

| Compound 47 | K-562 (Leukemia) | Not specified | 0.77 | [7][12] |

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This protocol outlines a self-validating system to assess the inhibitory effect of 1,8-naphthyridine derivatives on Topo II activity by monitoring the relaxation of supercoiled plasmid DNA.

Principle: Topo II relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, nicked) can be separated and visualized by agarose gel electrophoresis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of ~10-20 ng/µL.

-

Human Topoisomerase II enzyme (1-2 units).

-

-

Compound Addition: Add the 1,8-naphthyridine derivative (dissolved in DMSO) to the reaction mixture at various final concentrations. Include a positive control (e.g., etoposide) and a vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.

-

Visualization & Analysis: Visualize the DNA bands under UV light. The vehicle control lane should show predominantly relaxed DNA. The inhibitor-treated lanes will show a dose-dependent preservation of the supercoiled DNA band.

Section 2: Antimicrobial Targets

The discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative, marked the beginning of the quinolone class of antibiotics.[13][14] This lineage underscores the scaffold's profound importance in combating bacterial infections.

Bacterial DNA Gyrase and Topoisomerase IV: The Quinolone Legacy

Causality: Bacterial DNA gyrase (a type II topoisomerase) and Topoisomerase IV are enzymes essential for bacterial survival.[15] DNA gyrase introduces negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA replication.[13][15] Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of these enzymes leads to a rapid halt in DNA synthesis and repair, resulting in bacterial cell death.[13][15]

Many 1,8-naphthyridine derivatives, particularly the fluoroquinolones, exert their bactericidal effects by forming a stable complex with the DNA and the enzyme, preventing the re-ligation of the DNA strands.[15][16]

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Efflux Pump Inhibition: A Synergistic Strategy

Causality: A major mechanism of bacterial resistance is the active efflux of antibiotics from the cell via transmembrane proteins known as efflux pumps.[15] By removing the drug, these pumps prevent it from reaching its intracellular target at a sufficient concentration. Certain 1,8-naphthyridine derivatives have been shown to inhibit these pumps, such as NorA and MepA in Staphylococcus aureus.[15] While these derivatives may not have potent direct antibacterial activity themselves, they can act as powerful adjuvants, restoring or enhancing the efficacy of other antibiotics, including fluoroquinolones, against multi-resistant strains.[16][17]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | E. coli | Varies | [13] |

| Enoxacin | Gram-positive & Gram-negative | Varies | [13][14] |

| Trovafloxacin | Broad-spectrum | Varies | [13] |

| Compound 1,8-NA | E. coli 06 | ≥1024 | [16] |

| Compound 3-TNB | S. aureus 10 | ≥1024 | [16] |

*Note: Compounds 1,8-NA and 3-TNB showed weak direct antibacterial activity but demonstrated significant synergistic effects when combined with fluoroquinolones, reducing the MICs of those antibiotics.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.

-

Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it further in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) on each plate for validation.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Neurological & Neurodegenerative Disease Targets

The blood-brain barrier permeability of some 1,8-naphthyridine derivatives has opened avenues for their exploration in treating complex neurological disorders like Alzheimer's disease.[4][18] The strategy often involves a multi-target approach to address the multifaceted pathology of these conditions.

Cholinesterase Inhibition

Causality: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade acetylcholine in the synaptic cleft.[18] Inhibiting these enzymes increases the levels and duration of action of acetylcholine, providing symptomatic relief. Several 1,8-naphthyridine derivatives have been designed as dual inhibitors of AChE and BuChE.[18]

Voltage-Dependent Calcium Channel (VDCC) Modulation

Causality: Disrupted calcium homeostasis is a key factor in neuronal cell death.[18] Over-activation of VDCCs can lead to calcium overload, triggering excitotoxicity and apoptosis. 1,8-naphthyridine derivatives structurally related to 1,4-dihydropyridine calcium channel blockers have been shown to modulate Ca²⁺ entry into cells.[18] This modulation can be neuroprotective by preventing the downstream consequences of calcium dysregulation.[18]

Cannabinoid Receptor 2 (CB2) Modulation

Causality: Neuroinflammation is a critical component of neurodegenerative diseases. The CB2 receptor is primarily expressed on immune cells, including microglia in the brain.[19] Activation of CB2 receptors is generally considered to have anti-inflammatory and neuroprotective effects. Highly selective 1,8-naphthyridine-based CB2 ligands have been developed, making this receptor a promising target for mitigating neuroinflammation.[20][21]

Experimental Protocol: Workflow for Cholinesterase Inhibition Assay

This workflow uses the Ellman's method to quantify cholinesterase activity.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.

Caption: Workflow for an in vitro cholinesterase inhibition assay.

Section 4: Anti-inflammatory Targets

Chronic inflammation is an underlying factor in many diseases, from cancer to rheumatoid arthritis. The immunomodulatory properties of 1,8-naphthyridines position them as promising candidates for anti-inflammatory therapies.[3][12]

Suppression of the TLR4/Myd88/NF-κB Signaling Pathway

Causality: Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system.[22] When activated by ligands like lipopolysaccharide (LPS), it initiates a signaling cascade through the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB.[22] NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6. Certain 1,8-naphthyridine derivatives have been shown to potently suppress this pathway, thereby reducing the production of these inflammatory cytokines.[22]

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Dual Inhibition of Carbonic Anhydrase and Alkaline Phosphatase

Causality: Carbonic anhydrases (CAs) and alkaline phosphatases (ALPs) are two distinct enzyme families that are over-expressed and hyperactive in patients with rheumatoid arthritis.[23] CAs are involved in acid-base balance and bone resorption, while ALPs play a role in bone mineralization.[23] The discovery of 1,8-naphthyridine derivatives that act as dual inhibitors of these enzymes presents a synergistic strategy for treating bone disorders.[23]

Data Presentation: Inhibition of Pro-inflammatory Mediators